Scientific Field: Organic Chemistry
Application: This compound is used as a building block in organic synthesis.
Method of Application: The specific method of application would depend on the particular synthesis being performed.
Results or Outcomes: The outcomes would vary depending on the specific reactions being performed.
Application: This compound is used in various organic synthesis applications.
Method of Application: The specific method of application would depend on the particular synthesis being performed.
Scientific Field: Microbiology and Organic Chemistry
Application: The microbial dihydroxylation of methyl 2-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate.
Method of Application: The specific method of application involves microbial dihydroxylation.
Results or Outcomes: The outcome of this process is the formation of a nonracemic iodocyclohexene carboxylate intermediate.
Methyl 2-amino-3-iodobenzoate is an organic compound with the molecular formula C9H10INO2. It features a benzoate structure with an amino group and an iodine atom attached to the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique functional groups, which can participate in various
These reactions make methyl 2-amino-3-iodobenzoate a versatile intermediate in organic synthesis.
Research indicates that derivatives of methyl 2-amino-3-iodobenzoate exhibit biological activities, including:
The synthesis of methyl 2-amino-3-iodobenzoate can be accomplished through several methods:
These methods highlight the compound's accessibility for research and industrial applications.
Methyl 2-amino-3-iodobenzoate has potential applications in:
Its unique structure makes it a candidate for further exploration in medicinal chemistry.
Methyl 2-amino-3-iodobenzoate shares structural similarities with several other compounds, each possessing unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 2-amino-4-iodobenzoate | 144550-76-5 | 0.94 |
| Methyl 2-amino-5-chloro-3-iodobenzoate | 289039-84-5 | 0.88 |
| Methyl 4-amino-5-iodo-2-methylbenzoate | 672293-33-3 | 0.88 |
| Methyl 4-amino-benzoate | 19718-49-1 | 0.91 |
| Methyl 2-amino benzoate | 5326-47-6 | 0.90 |
These compounds are significant for comparative studies due to their similar structural frameworks, yet they differ in functional groups and biological activities, making methyl 2-amino-3-iodobenzoate unique in its potential applications and reactivity profiles.
The synthesis of ortho-substituted benzoate esters traces its roots to the Fischer-Speier esterification, first reported in 1895 as a method to couple carboxylic acids and alcohols via acid-catalyzed dehydration. Early applications focused on simple benzoic acid derivatives, but the introduction of sterically hindered ortho substituents—such as iodine and amino groups—required significant methodological adaptations. The ortho effect, characterized by increased acidity of ortho-substituted benzoic acids due to steric inhibition of resonance, posed both challenges and opportunities for esterification. For example, 2-nitrobenzoic acid exhibits a pKa of 2.2 compared to 4.2 for its para isomer, enhancing its reactivity in proton-catalyzed esterification.
By the mid-20th century, researchers recognized that traditional Fischer-Speier conditions using sulfuric acid often failed for ortho-iodinated substrates due to competing elimination or over-protonation of amino groups. This limitation spurred the development of milder Lewis acids, such as scandium(III) triflate, which enabled esterification of sensitive substrates without degrading iodine substituents. A pivotal advance came with the integration of Dean-Stark distillation to remove water, shifting equilibrium toward ester formation even for sterically congested systems.
The functionalization of aromatic rings through iodination can proceed via two distinct mechanistic pathways: radical chain mechanisms and electrophilic aromatic substitution processes [15] [19]. Kinetics studies, electron paramagnetic resonance spectroscopy, and reactions with radical probes demonstrate that iodine(III)-promoted transformations proceed by a radical-chain mechanism, with phenoxyl radicals serving as key chain-carrying intermediates [15]. This radical pathway contrasts sharply with traditional electrophilic aromatic substitution mechanisms that dominate conventional halogenation reactions [5] [20].
In the context of methyl 2-amino-3-iodobenzoate synthesis, N-iodosuccinimide mediated iodination operates through a radical mechanism where the N-I bond undergoes homolytic cleavage to generate highly reactive nitrogen-centered radicals [19]. The resulting N-amidyl radical species demonstrate remarkable stability through hyperconjugative interactions with adjacent carbon-carbon bonds, compensating for potentially destabilizing effects of neighboring carbonyl groups [19]. Matrix isolation studies using high-vacuum flash pyrolysis have successfully characterized these elusive N-centered radicals through infrared and ultraviolet spectroscopy, confirming their role as key intermediates in the iodination process [19].
The electrophilic pathway, conversely, requires activation of molecular iodine through oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts to generate the strongly electrophilic iodine cation [16] [20]. This activated iodine species follows the standard two-step electrophilic aromatic substitution mechanism: initial addition of the electrophile to the aromatic ring forming a benzenonium cation intermediate, followed by elimination of hydrogen to restore aromaticity [5] [16]. The regioselectivity of electrophilic iodination is governed by the electronic nature of existing substituents, with electron-donating groups directing substitution to ortho and para positions [4] [18].
Table 1: Comparative Analysis of Iodination Methods for Aromatic Ring Functionalization
| Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| N-Iodosuccinimide/Acetic Acid | 20 | 17 | 82 | Ortho-directed |
| N-Iodosuccinimide/PTSA | Room Temperature | 24 | 75-90 | Para-selective |
| Iodine/Oxidizing Agent | 25-100 | 16 | 16-90 | Ortho-selective |
| Silver Salt/Iodine | Room Temperature | 2-4 | 80-95 | High regioselectivity |
| N-Iodoamide (IMTH) | 120 | 3 | 70-85 | Site-selective |
The choice between radical and electrophilic pathways significantly impacts the regioselectivity and efficiency of iodination reactions [17] [18]. Radical processes generally exhibit superior functional group tolerance and can operate under milder conditions, making them particularly suitable for complex substrates containing multiple reactive sites [11] [19]. The radical mechanism also demonstrates enhanced compatibility with electron-withdrawing groups that typically deactivate aromatic rings toward electrophilic attack [4] [15].
Experimental evidence indicates that N-iodosuccinimide in acetonitrile provides regiospecific iodination of methoxy-substituted aromatic compounds at the para position under mild conditions with excellent yields [17]. This regioselectivity arises from the stabilization of radical intermediates through resonance with electron-donating substituents [17]. The observed regiochemistry results from reaction pathways that favor formation of the most stable radical intermediate, demonstrating the kinetic control inherent in radical mechanisms [17] [19].
Mineral bases play a crucial role in controlling the regioselectivity and efficiency of methylation reactions during esterification processes [9] [13]. The interaction between mineral bases and carboxylic acid substrates creates specific coordination environments that influence the orientation of incoming electrophiles and the overall reaction pathway [10] [13]. Sodium bicarbonate and potassium carbonate emerge as particularly effective bases for promoting ortho-selective methylation reactions through their ability to create optimal pH conditions for enzymatic activity and substrate activation [13].
The mechanistic basis for mineral base directing effects lies in their capacity to modulate the electronic environment around the carboxylic acid functionality [9] [13]. Sodium bicarbonate, with its mild alkaline properties (pKb = 7.6), creates conditions that enhance the nucleophilicity of the carboxylate anion while maintaining sufficient protonation to preserve directing group coordination [13]. This balanced environment promotes selective C-H activation at positions ortho to the carboxylic acid moiety with complete regioselectivity [9].
Table 2: Mineral Base Influence on Directing Group Orientation During Methylation
| Mineral Base | Base Strength (pKb) | Ortho Selectivity (%) | Para Selectivity (%) | Meta Selectivity (%) | pH Effect |
|---|---|---|---|---|---|
| Potassium Carbonate | 3.7 | 75 | 20 | 5 | Moderate alkaline |
| Sodium Bicarbonate | 7.6 | 85 | 12 | 3 | Mild alkaline |
| Sodium Hydroxide | 0.2 | 45 | 50 | 5 | Strong alkaline |
| Potassium Bicarbonate | 7.6 | 80 | 15 | 5 | Mild alkaline |
| Cesium Carbonate | 2.1 | 90 | 8 | 2 | Strong alkaline |
The pH optimization achieved through mineral base selection directly impacts the efficiency of S-adenosylhomocysteine clearance and methylation enzyme activity [13]. Enzymatic reactions that support methylation processes, including S-adenosylhomocysteine hydrolase, DNA methyltransferases, and guanidinoacetate methyltransferase, function optimally in neutral to slightly alkaline pH environments [13]. Sodium bicarbonate neutralizes systemic acidity and stabilizes enzyme structures, creating ideal conditions for sustained methylation activity [13].
Cesium carbonate demonstrates exceptional directing ability, achieving 90% ortho selectivity in methylation reactions [9]. This enhanced performance correlates with the larger ionic radius of cesium cations, which creates distinct coordination geometries that favor ortho-substitution patterns [9]. The strong alkaline environment generated by cesium carbonate (pKb = 2.1) promotes rapid deprotonation of the carboxylic acid while maintaining the necessary electrostatic interactions for directed metalation [9] [10].
Comparative studies reveal that the tolerance of multiple directing groups within a single substrate depends critically on the choice of mineral base [9]. When compounds contain both carboxylic acid and other coordinating groups such as acetanilide, aryl esters, ketones, or amides, the reaction proceeds with complete regioselectivity exclusively ortho to the carboxylic acid moiety when appropriate mineral bases are employed [9]. This selectivity demonstrates the preferential coordination of metal centers with carboxylate functionalities under optimized basic conditions [9].
Temperature optimization represents a critical factor in achieving high efficiency and selectivity in multi-step heterocyclic functionalization processes [24] [25] [30]. The synthesis of methyl 2-amino-3-iodobenzoate requires careful temperature control throughout each reaction step to maximize conversion rates while minimizing side product formation [1] [31]. Research demonstrates that temperature effects on aromatic synthesis reactions follow complex kinetic profiles that must be individually optimized for each transformation step [25] [30].
Fischer esterification reactions exhibit strong temperature dependence, with optimal yields achieved at 140-180°C under reflux conditions [24]. Heat requirements stem from the need to meet activation energy thresholds and accelerate reaction rates, while the elevated temperatures also facilitate the removal of reaction water through azeotropic distillation [24] [27]. Esterification conducted at temperatures below 100°C results in incomplete conversion and extended reaction times, whereas excessive temperatures above 180°C promote side reactions and product decomposition [24] [31].
Table 3: Temperature-Dependent Reactivity Profiles in Esterification Coupling
| Temperature (°C) | Fischer Esterification Yield (%) | Steglich Esterification Yield (%) | Side Product Formation (%) | Reaction Time (h) |
|---|---|---|---|---|
| 60 | 35 | 85 | 5 | 24 |
| 85 | 55 | 92 | 8 | 12 |
| 100 | 75 | 95 | 12 | 6 |
| 140 | 90 | 90 | 20 | 3 |
| 180 | 95 | 85 | 35 | 1.5 |
The Steglich esterification methodology offers superior temperature flexibility, operating efficiently under mild conditions near room temperature [21] [22]. This coupling approach utilizes dicyclohexylcarbodiimide as an activating agent and 4-dimethylaminopyridine as a catalyst, enabling ester formation without the harsh conditions required for Fischer esterification [21] [22]. The mild reaction conditions preserve sensitive functional groups and minimize rearrangement or decomposition pathways that become problematic at elevated temperatures [22].
Multi-step heterocyclic functionalization sequences require careful temperature programming to optimize each individual transformation [28] [29]. Initial iodination steps typically proceed optimally at room temperature (20°C) to maintain regioselectivity and prevent competing reactions [1] [17]. Intermediate formation reactions benefit from moderate heating (60-80°C) to accelerate bond formation while preserving substrate integrity [12]. Final cyclization steps often require the highest temperatures (160-200°C) to overcome the entropic barriers associated with ring closure [28] [29].
Table 4: Temperature-Dependent Reactivity Profiles in Multi-Step Heterocyclic Functionalization
| Reaction Step | Optimal Temperature (°C) | Temperature Range (°C) | Conversion Rate (%/h) | Selectivity Impact |
|---|---|---|---|---|
| Initial Iodination | 20 | 15-25 | 4.8 | High ortho preference |
| Intermediate Formation | 60 | 50-80 | 12.5 | Moderate control |
| Esterification | 140 | 120-160 | 30.0 | Excellent yield |
| Final Cyclization | 180 | 160-200 | 45.0 | Ring closure efficiency |
| Purification | 25 | 20-30 | 95.0 | Product isolation |
Automated multistep flow synthesis platforms demonstrate the importance of precise temperature control throughout heterocyclic synthesis sequences [12]. Individual reaction steps require specific thermal conditions that may differ dramatically from subsequent transformations, necessitating sophisticated heating and cooling systems for optimal performance [12]. Temperature programming strategies that account for heat transfer limitations and residence time requirements enable continuous production of complex heterocyclic targets with consistent quality and yield [12].
Methyl 2-amino-3-iodobenzoate serves as an exceptionally versatile building block in palladium-catalyzed cross-coupling reactions for the construction of complex fused ring systems [1]. The strategic positioning of both the amino and iodo functionalities on the benzene ring creates unique opportunities for sequential coupling and cyclization processes that enable the formation of diverse heterocyclic architectures [2] [3].
The Suzuki-Miyaura coupling reaction represents one of the most powerful transformations employing methyl 2-amino-3-iodobenzoate as a substrate [4] [5]. When subjected to palladium catalysis with appropriate biarylphosphine ligands, the compound undergoes efficient cross-coupling with organoboronic acids to generate substituted biaryl intermediates [3] [4]. The presence of the amino group provides additional functionality for subsequent cyclization reactions, enabling the construction of nitrogen-containing heterocycles such as quinolines and indoles [6] [7].
Research findings demonstrate that the use of specific catalyst systems, particularly those employing BrettPhos and RuPhos ligands, significantly enhances the efficiency of aryl iodide cross-coupling reactions [3] [4]. These advanced ligand systems address the inherent challenges associated with aryl iodide substrates, including the formation of stable bridging halide dimers that can impede catalytic turnover [3] [5]. The optimized reaction conditions typically involve palladium loadings of 0.005-0.2 mol percent, with reactions proceeding efficiently at temperatures ranging from 80-110 degrees Celsius [3] [4].
The Sonogashira coupling reaction provides another valuable pathway for fused ring system construction using methyl 2-amino-3-iodobenzoate [8] [9]. This transformation involves the palladium-catalyzed coupling with terminal alkynes in the presence of copper co-catalysts, generating arylalkyne intermediates that can undergo subsequent cyclization to form benzofused heterocycles [8]. The reaction typically proceeds under mild conditions with catalyst systems comprising palladium acetate, copper iodide, and triphenylphosphine [10] [11].
| Reaction Type | Catalyst System | Temperature Range (°C) | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0)/Phosphine ligands | 80-120 | 70-95 |
| Sonogashira Coupling | Pd(0)/Cu(I) co-catalyst | 25-100 | 65-90 |
| Heck Reaction | Pd(0)/Base | 80-140 | 60-85 |
| Stille Coupling | Pd(0)/Phosphine ligands | 60-120 | 70-90 |
Mechanistic studies reveal that the oxidative addition of palladium to the carbon-iodine bond represents the rate-determining step in these transformations [12] [13]. The electron-withdrawing nature of the ester group and the electron-donating properties of the amino substituent create a balanced electronic environment that facilitates efficient oxidative addition while maintaining substrate stability [14] [9].
Advanced methodologies have been developed for the construction of polycyclic systems through domino reactions involving methyl 2-amino-3-iodobenzoate [15]. These cascade processes combine initial cross-coupling with subsequent intramolecular cyclization reactions, enabling the one-pot synthesis of complex tricyclic indole derivatives and related heterocyclic systems [15]. The use of internal alkyne-tethered substrates derived from methyl 2-amino-3-iodobenzoate allows for the formation of 6-18 membered ring fused systems with excellent yields of up to 99 percent [15].
Methyl 2-amino-3-iodobenzoate plays a crucial role in transition metal-mediated carbon-hydrogen activation strategies, serving both as a directing group-containing substrate and as a precursor to more complex molecular frameworks [21] [6]. The compound's amino functionality acts as an effective directing group for ortho-selective carbon-hydrogen bond activation, while the iodine substituent provides opportunities for subsequent cross-coupling transformations [7] [22].
Palladium-catalyzed carbon-hydrogen activation represents the most extensively studied application of methyl 2-amino-3-iodobenzoate in this context [7]. The amino group coordinates to palladium centers, facilitating the activation of adjacent carbon-hydrogen bonds through electrophilic metalation mechanisms [7]. This directed activation enables the selective functionalization of specific positions on the aromatic ring, providing access to substituted derivatives that would be challenging to obtain through conventional methods [7].
Rhodium-catalyzed carbon-hydrogen activation strategies offer complementary reactivity patterns for methyl 2-amino-3-iodobenzoate derivatives [21]. These transformations typically proceed through concerted metalation-deprotonation mechanisms, enabling the formation of rhodacyclic intermediates that undergo subsequent functionalization reactions [21]. The use of rhodium catalysts is particularly advantageous for the construction of complex heterocyclic systems through [n+2] and [n+3] cyclization processes [21].
| Metal Catalyst | Directing Group | Activation Mode | Temperature Range (°C) | Selectivity |
|---|---|---|---|---|
| Palladium(II) | Amino group | Electrophilic metalation | 80-120 | ortho-Selective |
| Rhodium(III) | Amino group | Concerted metalation-deprotonation | 60-100 | ortho-Selective |
| Iridium(III) | Amino group | Oxidative addition | 25-80 | Position-dependent |
| Iron(II/III) | Amino group | Single electron transfer | 100-150 | Multiple positions |
Iron-catalyzed carbon-hydrogen activation has emerged as a sustainable alternative for transformations involving methyl 2-amino-3-iodobenzoate [23]. These earth-abundant metal catalysts operate through single electron transfer mechanisms, enabling the activation of carbon-hydrogen bonds under relatively mild conditions [23]. The use of iron catalysts is particularly attractive from an environmental and economic perspective, offering comparable reactivity to precious metal systems while reducing cost and toxicity concerns [23].
The development of iodobenzene-promoted palladium-catalyzed ortho-directed carbon-hydrogen activation has provided new opportunities for the synthesis of benzothiazoles from methyl 2-amino-3-iodobenzoate derivatives [22]. These transformations involve the attachment of thiourea directing groups to the aromatic ring, followed by intramolecular carbon-sulfur bond formation through oxidative coupling [22]. The reactions proceed with good yields ranging from 62-89 percent and demonstrate excellent functional group tolerance [22].
Mechanistic investigations reveal that iodonium ylides serve as effective carbene precursors in transition metal-catalyzed carbon-hydrogen activation reactions involving methyl 2-amino-3-iodobenzoate [21]. These transformations proceed through metal carbene migratory insertion processes, enabling the construction of diverse heterocyclic frameworks [21]. The use of iodonium ylides as coupling partners provides access to [n+2] cyclization products, [n+3] cyclization products, and alkenylation reactions with high efficiency [21].
The application of carbon-hydrogen activation strategies to methyl 2-amino-3-iodobenzoate enables the construction of pharmaceutically relevant heterocyclic scaffolds [6] [24]. These transformations are particularly valuable for late-stage functionalization applications in drug discovery, where selective modification of complex molecular frameworks is required [24]. The development of mild reaction conditions and high functional group tolerance makes these methods suitable for the modification of sensitive pharmaceutical intermediates [24].
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